molecular formula C21H18N2O4S B5081304 6-[2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one

6-[2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one

Cat. No.: B5081304
M. Wt: 394.4 g/mol
InChI Key: XJEROSJUHMCENJ-UHFFFAOYSA-N
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Description

6-[2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by the presence of a quinoline moiety, a benzoxazinone core, and a sulfanylacetyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Sulfanylacetyl Group: The sulfanylacetyl group can be introduced through a nucleophilic substitution reaction using thiol derivatives and acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-[2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives, benzoxazinone derivatives.

    Substitution: Substituted quinoline and benzoxazinone derivatives.

Scientific Research Applications

6-[2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(8-methoxyquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one
  • 6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one
  • 6-[2-(8-methoxy-4-methylquinolin-2-yl)acetyl]-4H-1,4-benzoxazin-3-one

Uniqueness

6-[2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one is unique due to the presence of both the methoxy and methyl groups on the quinoline moiety, as well as the sulfanylacetyl group. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

6-[2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-12-8-20(23-21-14(12)4-3-5-18(21)26-2)28-11-16(24)13-6-7-17-15(9-13)22-19(25)10-27-17/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEROSJUHMCENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SCC(=O)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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